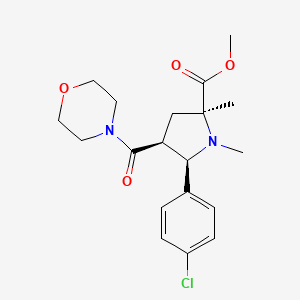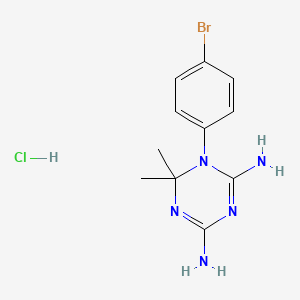
2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride, also known as TMDZ, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzodiazepine derivatives and has been found to have significant biochemical and physiological effects.
Scientific Research Applications
2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride has been widely used in scientific research due to its ability to bind to the GABAA receptor, which is a neurotransmitter receptor in the brain. It has been found to have anxiolytic, anticonvulsant, and sedative effects, making it a useful tool for studying the role of GABA in the central nervous system. 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride has also been used in studies of drug addiction and withdrawal, as well as in the development of new drugs for the treatment of anxiety and insomnia.
Mechanism of Action
The mechanism of action of 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride involves binding to the GABAA receptor, which is a ligand-gated ion channel that is permeable to chloride ions. This leads to an increase in chloride ion influx, which hyperpolarizes the neuron and reduces its excitability. This effect is responsible for the anxiolytic, anticonvulsant, and sedative effects of 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride.
Biochemical and Physiological Effects
2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABAA receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This effect is responsible for the anxiolytic, anticonvulsant, and sedative effects of 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride. 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride in lab experiments include its ability to selectively bind to the GABAA receptor, its well-characterized mechanism of action, and its established use in scientific research. However, 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride also has some limitations, including its potential for non-specific binding to other receptors, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
Future Directions
For research on 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride include the development of new drugs, investigation of its anti-inflammatory and antioxidant effects, and further understanding of its mechanism of action.
Synthesis Methods
The synthesis of 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride involves the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then reacted with methyl iodide to yield 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride. The purity of the final product can be enhanced by recrystallization from a suitable solvent.
properties
IUPAC Name |
2,4,8-trimethyl-1H-1,5-benzodiazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-8-4-5-11-12(6-8)14-10(3)7-9(2)13-11;/h4-7,14H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJYWHRKAHAOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C(N2)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,8-trimethyl-1H-1,5-benzodiazepine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5233832.png)
![N,N'-[(phenylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5233833.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5233834.png)
![4-amino-1-[2-(2,4-dibromophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5233836.png)
![N-(4-fluorophenyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinamine](/img/structure/B5233844.png)


![ethyl 2-[(1-azepanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5233863.png)

![2-[3-(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5233891.png)
methyl]phosphonate](/img/structure/B5233900.png)

![1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5233920.png)
